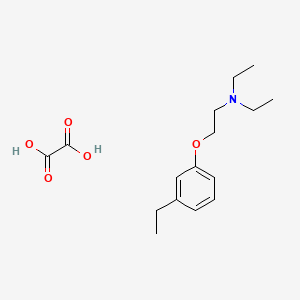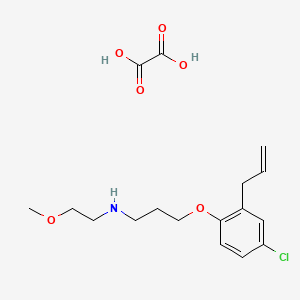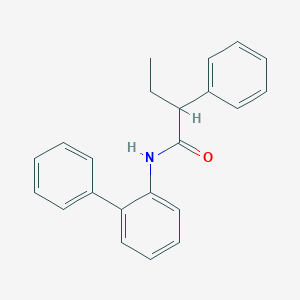
N-(4-anilinophenyl)-2-phenylbutanamide
Descripción general
Descripción
N-(4-anilinophenyl)-2-phenylbutanamide is a useful research compound. Its molecular formula is C22H22N2O and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.173213330 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
Compounds with structural similarities to N-(4-anilinophenyl)-2-phenylbutanamide have been studied for their corrosion inhibitory properties. For instance, thiophene Schiff base compounds have demonstrated effective corrosion inhibition on mild steel surfaces in acidic environments. These compounds adsorb onto metal surfaces following Langmuir's isotherm, indicating potential applications in protecting metals against corrosion (Daoud et al., 2014).
Synthesis and Medicinal Chemistry
In the field of medicinal chemistry, the synthesis of compounds related to this compound plays a crucial role in the development of pharmaceutical intermediates. For example, research on the synthesis of 4-(4-Fluorophenyl)-2-(2-methylpropanoyl)-4-oxo-N,β-diphenylbutanamide, a key intermediate of atorvastatin, highlights the importance of such compounds in drug development processes (Zhou Kai, 2010).
Neuroprotection
Certain phenylbutyrate derivatives have been investigated for their neuroprotective effects. Sodium 4-phenylbutyrate, for example, has shown potential in protecting against cerebral ischemic injury by inhibiting endoplasmic reticulum (ER)-mediated apoptosis and inflammation, indicating a possible therapeutic application for cerebral ischemia and stroke (Qi et al., 2004).
Electroluminescence
Novel classes of emitting amorphous molecular materials, including compounds structurally related to this compound, have been designed for organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission and serve as excellent emitting materials for EL devices, emitting multicolor light including white (Doi et al., 2003).
Propiedades
IUPAC Name |
N-(4-anilinophenyl)-2-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O/c1-2-21(17-9-5-3-6-10-17)22(25)24-20-15-13-19(14-16-20)23-18-11-7-4-8-12-18/h3-16,21,23H,2H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJQRKJKAKAIGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-[2-(2-Methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000171.png)
![4-[[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]sulfanylmethyl]-1,3-thiazol-2-amine](/img/structure/B4000175.png)
![N-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]butan-1-amine;oxalic acid](/img/structure/B4000176.png)

![4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid](/img/structure/B4000183.png)
![3-methoxy-N-[2-[2-(3-methyl-4-propan-2-ylphenoxy)ethoxy]ethyl]propan-1-amine;oxalic acid](/img/structure/B4000185.png)
![N'-[3-(3-methyl-4-propan-2-ylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4000202.png)

![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine;oxalic acid](/img/structure/B4000214.png)
![N-{2-[(4-fluorophenyl)carbamoyl]phenyl}-1-(phenylsulfonyl)prolinamide](/img/structure/B4000221.png)
![N-[2-(2-bromo-4-chlorophenoxy)ethyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000231.png)
![N-[2-(2-ethoxyphenoxy)ethyl]-N-methyl-1-butanamine oxalate](/img/structure/B4000245.png)

![N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid](/img/structure/B4000267.png)
